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Verbenalin

Cat. No.: B7942906
M. Wt: 388.4 g/mol
InChI Key: HLXRWTJXGMHOFN-UDHWGNCTSA-N
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Description

Classification as an Iridoid Glycoside within Plant Metabolites

Verbenalin (B192655) is classified as an iridoid glucoside or iridoid o-glycoside. wikidata.orgresearchgate.netwikidata.orgwikidata.org This classification places it within the larger group of iridoids, which are monoterpenoids characterized by a cyclopentapyran skeleton. fishersci.ca As a glycoside, this compound features a sugar moiety, typically a pyranosyl group, linked to the iridoid structure. wikidata.org This glycosidic linkage is a common modification in plant metabolites, often affecting their solubility, stability, and biological activity.

Chemically, this compound has the molecular formula C₁₇H₂₄O₁₀ and a molecular weight of approximately 388.4 g/mol . wikidata.orgwikipedia.orgnih.gov It is considered an isoprenoid lipid molecule and belongs to classes of organic compounds such as prenol lipids and terpene glycosides. wikidata.orgwikipedia.org Its unique structure contributes to its physical and biological properties.

This compound is found in various plant species, with its most well-known source being Verbena officinalis. wikidata.orgresearchgate.netwikidata.orgwikidata.org It has also been reported in other plants, including Symplocos glauca and Penstemon secundiflorus. wikipedia.orgguidetopharmacology.org The presence of this compound in these plants highlights its distribution across different botanical families and its role as a secondary metabolite in these organisms.

Historical Context and Ethnobotanical Significance of this compound-Containing Plants

Plants containing this compound, most notably Verbena officinalis (common vervain), possess a rich historical context and ethnobotanical significance. Verbena officinalis has been highly regarded since classical antiquity and has a long history of use in traditional medicinal systems across various cultures. nih.gov

Historically, Verbena officinalis has been associated with divine and supernatural forces, underscoring its deep cultural integration alongside its practical uses as a medicinal plant. nih.gov Traditional applications of vervain have been documented for a wide range of ailments, reflecting its perceived therapeutic properties. These traditional uses include addressing infections and fever, as well as exhibiting anti-inflammatory, analgesic, antibacterial, antifungal, antioxidant, neuroprotective, and sleep-promoting effects. researchgate.netwikidata.orgwikidata.orgmdpi.comresearchgate.net Specifically, this compound, along with hastatoside (B1163306), has been identified as a component contributing to the sleep-promoting properties attributed to Verbena officinalis. wikidata.orgresearchgate.netwikidata.orgnih.gov

Ethnobotanical surveys and historical texts, such as Nicholas Culpeper's 1652 "The English Physitian," detail the folk uses of vervain. nih.gov Traditional Austrian medicine, for instance, utilized Verbena officinalis internally for treating infections and fever. nih.gov The plant's significance is also reflected in its inclusion as one of the original Bach flower remedies. nih.gov

The ethnobotanical relevance of Verbenaceae family plants, including Verbena species, extends to various regions and cultures, with traditional uses documented for conditions such as gastrointestinal disorders, respiratory tract issues, skin diseases, fever, and nervous system disorders. nih.govnih.govnih.govnih.gov For example, Verbena hastata, another species containing iridoids, has documented ethnobotanical uses among Native American tribes. nih.gov

The presence and concentration of iridoids like this compound and hastatoside in Verbena species are often considered as chemical markers for the quality control of these medicinal plants. fishersci.ca Research has quantified the levels of this compound in extracts of Verbena officinalis. For instance, studies on the methanolic extract of Verbena officinalis have reported this compound levels ranging between 1.21 and 5.01 mg g⁻¹, while hastatoside levels ranged between 2.84 and 7.21 mg g⁻¹. fishersci.ca

Here is a summary of reported this compound content ranges in Verbena officinalis:

Plant Part/Extract TypeThis compound Content Range (mg g⁻¹)Source Type
Methanolic extract (whole plant)1.21 – 5.01Research Paper
Tender parts (w/w %)0.24 – 0.34Research Paper

These findings highlight that this compound is a significant constituent in Verbena officinalis, contributing to the plant's chemical profile and potentially its traditional uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O10 B7942906 Verbenalin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRWTJXGMHOFN-UDHWGNCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Distribution, and Chemotaxonomic Considerations

Predominant Plant Sources and Associated Botanical Families

Verbenalin (B192655) is predominantly found in plants belonging to the family Verbenaceae thieme-connect.comresearchgate.net. This family encompasses a diverse range of plant types, including trees, shrubs, and herbaceous plants, with an estimated 30 genera and approximately 1100 species thieme-connect.com. While the Verbenaceae family is a key source, this compound has also been reported in other plant families, such as Cornaceae and Symplocaceae nih.govnp-mrd.org.

Verbena officinalis Linn as a Primary Source

Verbena officinalis Linn, commonly known as common vervain, is a significant and well-documented source of this compound e-jar.orgwikipedia.orgthieme-connect.com. This perennial herb is native to Europe and is widely distributed, including naturalized populations in North America wikipedia.orgwikipedia.org. V. officinalis has a long history of traditional use and is recognized in various pharmacopoeias, including the European and Chinese Pharmacopoeias, which include monographs on "Verbena herb" thieme-connect.comthieme-connect.com. The European Pharmacopoeia, for instance, specifies a minimum this compound content for standardized raw material thieme-connect.com. Beyond this compound, V. officinalis is known to contain a rich array of other phytochemicals, such as iridoids, phenylpropanoid glycosides, phenolic acids, flavonoids, terpenoids, and essential oils thieme-connect.comthieme-connect.com.

Cornus officinalis Siebold and Zucc

Cornus officinalis Siebold and Zucc, a species within the Cornaceae family, is another notable source of this compound e-jar.orgnih.gov. This plant is also recognized for its medicinal properties and is used in traditional medicine, such as in Korean medicine decoctions e-jar.org. Studies have quantified the this compound content in Cornus officinalis fruits, indicating its presence in this species e-jar.orgmdpi.com.

Other Genera and Species (e.g., Symplocos glauca, Citharexylum)

This compound's occurrence extends to other genera and species beyond Verbena and Cornus. It has been reported in Symplocos glauca nih.govnih.govnp-mrd.orgjournal-jop.org. Additionally, the genus Citharexylum, which is also part of the Verbenaceae family, is known to contain this compound-type compounds coresci.orgwikipedia.orgwikipedia.org. The presence of this compound in these diverse plant sources highlights its distribution across different botanical classifications.

Quantitative Variation of this compound Content Across Plant Organs

The concentration of this compound can vary quantitatively across different organs within the same plant. This variation is an important aspect of understanding the compound's distribution and potential accumulation patterns.

Comparative Analysis of Leaf, Stem, and Root Concentrations

Research on Verbena officinalis has investigated the distribution of this compound in different plant parts, including leaves, stems, and roots frontiersin.orgresearchgate.net. Studies have shown variations in the content of this compound among these organs. For example, one study on V. officinalis found that the content of this compound in the root was significantly higher compared to the leaf and stem frontiersin.org. In contrast, another study on V. officinalis indicated that tender parts of the plant (potentially including leaves and stems) were rich in this compound, while roots contained a maximum amount of verbascoside (B1683046), another compound researchgate.net. These findings suggest that the distribution can vary depending on the specific plant population, growth conditions, or analytical methods used.

Based on the available data, a comparative overview of this compound content in different organs of Verbena officinalis can be presented:

Plant OrganThis compound Content (mg/g)Source
Leaf4.19 ± 0.09 frontiersin.org
Stem4.16 ± 0.03 frontiersin.org
Root11.33 ± 1.09 frontiersin.org

Note: Data is presented as mean ± standard deviation where available.

Another study reported this compound content of 0.34% w/w in tender parts (leaves and stems) of wild Verbena officinalis from India researchgate.net.

Influence of Environmental and Genetic Factors on Accumulation

The accumulation of secondary metabolites like this compound in plants is influenced by a complex interplay of environmental and genetic factors d-nb.infojuniperpublishers.com. Environmental conditions such as light, temperature, soil water availability, soil fertility, and altitude can significantly impact the biosynthesis and concentration of these compounds d-nb.inforesearchgate.net. For instance, studies on other plant species have shown that factors like duration of sunshine, soil type, and climate can have a notable influence on the accumulation of phytochemicals researchgate.net. While specific detailed research on the direct influence of a wide range of environmental factors solely on this compound accumulation in its primary source plants like Verbena officinalis is less extensively documented in the provided snippets, it is understood that environmental conditions generally play a crucial role in the secondary metabolism of medicinal plants d-nb.infojuniperpublishers.com.

Genetic factors also contribute to the variability in this compound content. Different chemotypes or varieties within a species may exhibit variations in their capacity to produce and accumulate specific compounds thieme-connect.com. The genetic makeup of a plant dictates its enzymatic machinery and regulatory pathways involved in the biosynthesis of secondary metabolites, thus influencing the final concentration of this compound juniperpublishers.com. Studies comparing different locations or populations of Verbena officinalis have indicated variations in this compound content, which could be attributed to a combination of genetic differences and local environmental conditions researchgate.net. For example, one study noted that this compound content was consistently greater in Verbena officinalis from one location compared to another across multiple vegetative cycles researchgate.net.

Biosynthetic Pathways and Molecular Regulation of Verbenalin

Elucidation of Precursor Metabolites for Iridoid Glycoside Biosynthesis

The foundational precursors for iridoid glycoside biosynthesis are the common terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comfrontiersin.orgmdpi.com These five-carbon units are generated through two distinct cytoplasmic and plastidial pathways, the MVA and MEP pathways, respectively. mdpi.comfrontiersin.orgmdpi.com IPP and DMAPP are then condensed to form geranyl diphosphate (B83284) (GPP), a ten-carbon precursor for monoterpenoids, which serve as the direct precursors for the iridoid skeleton. mdpi.commdpi.com

The pathway proceeds through a series of enzymatic transformations of GPP, leading to the formation of iridodial (B1216469), considered the core skeleton of iridoids. mdpi.commdpi.com Subsequent modifications of iridodial result in the diverse array of iridoid compounds. Key intermediates in the iridoid pathway leading to compounds like loganin (B1675030) and secologanin (B1681713) include deoxyloganic acid and loganic acid. mazums.ac.irwikipedia.orgwikipedia.org Loganic acid is synthesized from 7-deoxyloganic acid by the action of 7-deoxyloganic acid hydroxylase (7-DLH). wikipedia.org Loganin is subsequently formed from loganic acid through the enzyme loganic acid O-methyltransferase (LAMT). wikipedia.org While the general pathway to loganic acid and loganin is established, the specific steps leading directly to verbenalin (B192655) from these or other intermediates require further detailed elucidation.

Identification of Candidate Genes and Enzymes in the this compound Pathway

The biosynthesis of iridoid glycosides involves a suite of enzymes catalyzing the various steps from precursor formation to the final glycosylated products. Studies utilizing transcriptomic approaches in iridoid-producing plants like Verbena officinalis have aimed to identify the genes encoding these enzymes. frontiersin.orgnih.gov Candidate genes involved in the biosynthesis of iridoid glycosides have been identified through annotation of transcriptomic data. frontiersin.orgnih.gov These include genes potentially encoding enzymes such as geranyl diphosphate synthase (GPPS), geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G10H), 7-deoxyloganetic acid glucosyltransferase (7-DLGT), and 7-deoxyloganic acid hydroxylase (7-DLH). mdpi.commazums.ac.ir

Specific to Verbena officinalis, transcriptomic analysis has annotated a significant number of unigenes related to the iridoid glycoside pathway. frontiersin.orgnih.gov Identifying the precise genes and enzymes directly responsible for the final steps in this compound biosynthesis from intermediates like loganin or loganic acid is an ongoing area of research.

Differential Expression of Genes in Iridoid Glycoside Synthesis

Differential gene expression analysis in different tissues or under varying conditions can provide insights into the regulation of iridoid glycoside biosynthesis. In Verbena officinalis, studies have identified differentially expressed genes (DEGs) within the iridoid glycoside pathway. frontiersin.orgnih.gov These DEGs are considered candidate genes that may play crucial roles in the synthesis and accumulation of iridoid glycosides, including this compound, in different plant parts. frontiersin.orgnih.gov The expression levels of these genes can vary depending on the tissue, which correlates with the observed distribution of iridoid glycosides. frontiersin.orgnih.gov

Transcriptomic Profiling in this compound-Producing Plants

Transcriptomic profiling, often using RNA sequencing (RNA-Seq), is a powerful tool for exploring the biosynthetic pathways in medicinal plants rich in secondary metabolites like iridoid glycosides. frontiersin.orgnih.gov In Verbena officinalis, transcriptomic analysis has led to the annotation of a large number of unigenes, providing a comprehensive view of the genetic landscape related to various metabolic pathways, including the biosynthesis of iridoid glycosides. frontiersin.orgnih.gov

Analysis of the transcriptome allows for the identification of genes involved in the iridoid glycoside pathway and the assessment of their expression levels across different tissues. frontiersin.orgnih.gov This data can be used to predict the biosynthetic pathways and identify candidate genes responsible for the production of specific compounds like this compound. frontiersin.orgnih.gov For instance, in V. officinalis, transcriptomic data has been used in conjunction with chemical analysis to explore the biosynthetic pathways of its main components, including iridoid glycosides. frontiersin.orgnih.gov

Role of Transcription Factors in Pathway Regulation (e.g., VoWRKY6, VoWRKY7)

Transcription factors (TFs) play a critical role in regulating the expression of genes involved in plant secondary metabolite biosynthesis. frontiersin.orgnih.gov They can either promote or inhibit gene expression, thereby influencing the production and accumulation of these compounds. frontiersin.orgnih.gov In Verbena officinalis, transcription factors such as VoWRKY6 and VoWRKY7 have been implicated in the regulation of iridoid glycoside biosynthesis. frontiersin.orgnih.gov

Transcriptomic analysis in V. officinalis has identified a large number of genes belonging to various families of transcription factors. frontiersin.orgnih.gov While the precise mechanisms by which VoWRKY6 and VoWRKY7 regulate the this compound pathway require further investigation, their identification suggests a transcriptional level control over the production of iridoid glycosides in this plant. frontiersin.orgnih.gov

Proposed Branching Mechanisms Leading to this compound Tissue Distribution

The tissue-specific accumulation of this compound in plants like Verbena officinalis suggests the involvement of specific regulatory mechanisms and potentially branching points within the biosynthetic pathway. frontiersin.orgnih.gov Studies have observed that the content of this compound and other iridoid glycosides can vary significantly between different plant tissues, such as leaves, stems, and roots. frontiersin.orgnih.gov In V. officinalis, iridoid glycosides, including this compound, have been found to have relatively high expression in leaves compared to stems and roots. frontiersin.orgnih.gov

The particular tissue distribution of this compound may be linked to branching points in the biosynthetic pathways. frontiersin.orgnih.gov It is hypothesized that specific enzymes or regulatory factors are more active in certain tissues, directing the metabolic flux towards the synthesis and accumulation of this compound in those locations. frontiersin.orgnih.gov For example, higher expression of certain candidate genes like 7-DLGT and IO in roots has been suggested to be related to the tissue distribution of this compound, although iridoid glycosides were generally higher in leaves in the cited study. frontiersin.org This indicates the complexity of tissue-specific regulation and potential variations in the accumulation patterns of different iridoid glycosides. Further research is needed to fully elucidate the branching mechanisms and the specific enzymes and transcription factors that govern the tissue distribution of this compound.

Pre Clinical Pharmacological Investigations and Mechanistic Studies

Neuropharmacological Research and Central Nervous System Modulation

Pre-clinical research indicates that verbenalin (B192655) may exert neuroprotective effects and modulate processes within the central nervous system. Studies have explored its influence on neurodegenerative disease-associated genes and its protective potential against amyloid-beta (Aβ)-induced neurotoxicity in cellular models. nih.gov

Effects on Neurodegenerative Pathologies

Investigations into this compound's effects on neurodegenerative pathologies, particularly AD, have revealed its potential to influence several key aspects of the disease, including the regulation of amyloid-beta production, modulation of amyloid precursor protein expression, impact on tau protein levels, restoration of brain-derived neurotrophic factor expression, and gene expression regulation in human amniotic epithelial cells (hAECs) related to AD. nih.govnih.govmdpi.com

This compound has demonstrated an ability to reduce the generation of Aβ peptides in cellular models of AD. In Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells (SweAPP/N2a), this compound treatment decreased the production of Aβ peptides. nih.govmdpi.com Specifically, this compound markedly reduced the levels of Aβ42 in SweAPP/N2a cells. mdpi.com

Cellular ModelTreatment ConcentrationEffect on Aβ Peptide Production
SweAPP/N2a cells1-100 μMDownregulated Aβ42 levels
SH-SY5Y cells20 μM (pre-treatment)Reduced Aβ-induced cell death

Studies have shown that this compound can modulate the expression of Amyloid Precursor Protein (APP), the precursor protein from which Aβ peptides are generated. In SweAPP/N2a cells, this compound treatment decreased both the intracellular and extracellular expression of APP protein. nih.govnih.govmdpi.com

Cellular ModelTreatment ConcentrationEffect on APP Expression
SweAPP/N2a cells1-100 μMDownregulated intracellular and extracellular APP levels

In addition to its effects on Aβ, this compound has been shown to impact tau protein levels in animal models of AD. Immunohistochemistry in AD transgenic mice revealed that this compound-treated animals exhibited decreased Aβ and tau expression levels in the hippocampus. nih.govnih.govmdpi.com

Animal ModelTreatment DurationEffect on Hippocampal Tau Levels
AD transgenic mice35 daysDecreased tau expression levels

This compound has also demonstrated an ability to restore the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of AD animal models. nih.govnih.govmdpi.com BDNF is a neurotrophic factor crucial for neuronal survival, growth, and differentiation, and its levels are often reduced in neurodegenerative conditions. wikipedia.orgfrontiersin.org

Animal ModelTreatment DurationEffect on Hippocampal BDNF Expression
AD transgenic mice35 daysRestored BDNF expression levels

Microarray analysis of this compound-treated human amniotic epithelial cells (hAECs) has revealed its potential to regulate gene expression related to Alzheimer's Disease. nih.govaging-us.com this compound treatment significantly enriched AD-associated gene sets in hAECs. nih.govaging-us.com Genes associated with various processes implicated in AD, including lysosomal dysfunction, pathologic angiogenesis, pathologic protein aggregation, circadian rhythm, age-related neurometabolism, and neurogenesis, were differentially expressed in this compound-treated hAECs compared to control cells. nih.govaging-us.com Specifically, this compound treatment regulated 73 AD-associated genes in hAECs, with 32 of the genes typically upregulated in the brains of AD patients being downregulated, and 12 being upregulated. nih.gov this compound treatment also showed neuroprotective effects against Aβ-induced cytotoxicity in human neuroblastoma SH-SY5Y cells, reducing Aβ-induced cell death. nih.gov

Cell TypeAnalysis MethodKey Findings Related to AD-Associated Genes
hAECsMicroarraySignificant enrichment of AD-associated gene sets; Differential expression of genes related to lysosomal dysfunction, angiogenesis, protein aggregation, circadian rhythm, neurometabolism, and neurogenesis. nih.govaging-us.com Regulation of 73 AD-associated genes. nih.gov
SH-SY5Y cellsCytotoxicity assayReduced Aβ-induced cell death. nih.gov
Restoration of Brain-Derived Neurotrophic Factor (BDNF) Expression

Neuroprotective Effects in Ischemic Injury Models

Pre-clinical studies using animal models of cerebral ischemia-reperfusion injury have investigated the neuroprotective potential of this compound. Research indicates that this compound can protect brain neurons in these models, leading to a decrease in cerebral injury and the extent of brain damage. journal-jop.orgresearchgate.net Studies have shown that administration of this compound in rat models of focal cerebral ischemia-reperfusion resulted in significantly reduced mortality rates, neurological deficit scores, and cerebral infarction sizes compared to control groups. nih.govresearchgate.net

Mechanistically, this compound appears to exert its neuroprotective effects by influencing apoptosis. Findings suggest that this compound can inhibit the expression of pro-apoptotic genes such as Bax and Caspase-3, while promoting the expression of anti-apoptotic genes like Bcl-2 in brain tissue following ischemic injury. nih.govresearchgate.net Furthermore, it has been observed to improve brain microcirculation and energy metabolism, contributing to the alleviation of cerebral ischemia-reperfusion injury. researchgate.net

Table 1: Effects of this compound on Neurological Parameters in a Rat Model of Focal Cerebral Ischemia-Reperfusion

GroupMortality Rate (%)Neurological Deficit ScoreCerebral Infarct Size (%)
Experiment GroupHighestSignificantly HigherSignificantly Increased
High Dose this compoundSignificantly LowerMuch LowerDropped
Medium Dose this compoundSignificantly LowerDecreased RemarkablyDropped
Low Dose this compoundSignificantly LowerTendency of DecreasingTendency of Decreasing
Nimodipine Group (Control)Significantly LowerMarkedly LowerDropped

Mitigation of Neurotoxicity in in vitro Models (e.g., Aβ-induced, 6-hydroxydopamine-induced)

This compound has demonstrated protective properties against neurotoxicity in various in vitro models. In human neuroblastoma SH-SY5Y cells, this compound has shown neuroprotective effects against amyloid-beta (Aβ)-induced cytotoxicity. researchgate.nete-jar.orgresearchgate.net Studies using Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a cells (SweAPP/N2a) have indicated that this compound treatment can decrease the intracellular expression and release of APP protein, leading to a reduction in the production of Aβ peptides. researchgate.netnih.gov Furthermore, in Alzheimer's disease animal models, this compound treatment resulted in decreased Aβ and tau expression levels in the hippocampus and restored the expression of brain-derived neurotrophic factor (BDNF). researchgate.netnih.gov These findings suggest that this compound may reduce Aβ formation both in vitro and in vivo and potentially improve the pathological hallmarks of Alzheimer's disease. researchgate.netnih.gov

Research has also explored the protective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced oxidative/nitrosative stress in SH-SY5Y cells, an in vitro model for Parkinson's disease. researchgate.netresearchgate.net Studies have shown that pretreatment with this compound significantly prevented the toxicity induced by 6-OHDA, as evidenced by improved cell viability and suppressed lactate (B86563) dehydrogenase (LDH) release. researchgate.net

Influence on Sleep Architecture and Related Behavioral Parameters

This compound has been identified as one of the sleep-promoting components found in Verbena officinalis. wikipedia.orgjournal-jop.orgresearchgate.net Pre-clinical studies have reported that this compound exhibits sleep-promoting activities. journal-jop.orgresearchgate.netresearchgate.net

Pre-clinical Antidepressant Effects

Pre-clinical investigations have indicated that this compound possesses antidepressant properties. researchgate.net

Immunomodulatory and Anti-inflammatory Actions

Modulation of Inflammatory Cytokine Release (e.g., TNFα, IL-6, IL-1β)

This compound has been shown to modulate the release of inflammatory cytokines. Studies using a viral infection mouse model demonstrated that oral administration of Verbena officinalis extract, containing this compound, significantly reduced the release of inflammatory cytokines such as TNFα, IL-6, and IL-1β. biorxiv.orgbsz-bw.debsz-bw.denih.govnih.gov These cytokines are key pro-inflammatory mediators involved in various inflammatory processes. thermofisher.commdpi.com The reduction in cytokine levels was observed with both low and high doses of the extract in the context of viral infection-induced inflammation. biorxiv.orgbsz-bw.de

Table 2: Effect of Verbena officinalis Extract (containing this compound) on Inflammatory Cytokine Levels in a Viral Infection Mouse Model

Treatment GroupTNFα LevelIL-6 LevelIL-1β Level
Viral Infection + VehicleIncreasedIncreasedIncreased
Viral Infection + Low Dose ExtractReducedReducedReduced
Viral Infection + High Dose ExtractReducedReducedReduced
Control GroupBaselineBaselineBaseline

Enhancement of Natural Killer (NK) Cell Cytotoxic Efficiency

Research has shown that this compound can enhance the killing efficiency of natural killer (NK) cells. biorxiv.orgbsz-bw.denih.govnih.govresearchgate.netdntb.gov.ua In vitro studies using primary human NK cells revealed that this compound significantly enhanced NK killing efficiency. bsz-bw.denih.govresearchgate.netdntb.gov.ua Further investigation suggested that this compound accelerated the killing process by reducing the contact time required for NK cells to interact with their target cells, without affecting NK cell proliferation, the expression of cytotoxic proteins, or lytic granule degranulation. bsz-bw.denih.govresearchgate.netdntb.gov.ua This mechanism suggests that this compound may enhance the total number of killing events per NK cell. nih.gov

Table 3: Effect of this compound on NK Cell Killing Efficiency (In Vitro)

Treatment GroupNK Killing EfficiencyNK-Target Cell Contact TimeNK Cell ProliferationCytotoxic Protein ExpressionLytic Granule Degranulation
ControlBaselineBaselineUnaffectedUnaffectedUnaffected
This compound TreatmentSignificantly EnhancedReducedUnaffectedUnaffectedUnaffected
Acceleration of NK Killing Kinetics

Research indicates that this compound can enhance the killing efficiency of natural killer (NK) cells. Studies using real-time killing assays have shown that this compound treatment accelerates the killing process by reducing the contact time required between NK cells and their target cells biorxiv.orgnih.govdntb.gov.uanih.govmdpi.comresearchgate.net. This effect was observed in experiments utilizing primary human NK cells cultured with this compound in the presence of IL-2 biorxiv.orgmdpi.com. The acceleration of killing kinetics suggests a potential mechanism by which this compound might contribute to immune responses, particularly in the context of eliminating infected or abnormal cells biorxiv.orgdntb.gov.uanih.gov.

Analysis of NK Cell Proliferation and Lytic Granule Pathways

Investigations into the mechanisms underlying this compound's effects on NK cells have also examined its impact on NK cell proliferation and the pathways involving lytic granules. Studies have found that this compound does not significantly affect the proliferation of NK cells biorxiv.orgnih.govdntb.gov.uanih.govresearchgate.net. Furthermore, the expression of cytotoxic proteins such as perforin (B1180081) and granzyme B, as well as the degranulation of lytic granules (assessed by CD107a expression), were not significantly impacted by this compound treatment in primary human NK cells biorxiv.orgnih.govdntb.gov.uanih.govresearchgate.net. These findings suggest that this compound's enhancement of NK killing efficiency is likely independent of these specific processes biorxiv.orgnih.govdntb.gov.ua.

Efficacy in Animal Models of Inflammation (e.g., TPA-induced ear edema, carrageenan-induced paw edema)

This compound has demonstrated anti-inflammatory activity in various animal models. In the TPA-induced mouse ear edema model, this compound, along with other iridoid glycosides, showed high activity, resulting in significant edema inhibition ranging from 72.0% to 80.0% thieme-connect.denih.gov. In the carrageenan-induced rat paw edema model, while an extract containing this compound showed some reduction in edema, the effect was less pronounced compared to the TPA-induced model nih.govresearchgate.net. These results support the traditional use of plants containing this compound as topical anti-inflammatory agents .

Antioxidative Properties

Free Radical Scavenging and Oxidative Stress Mitigation

This compound possesses antioxidative properties, including the ability to scavenge free radicals and mitigate oxidative stress. It has been shown to alleviate oxidative stress in models of liver injury by modulating various signaling pathways and inhibiting the production of reactive oxygen species (ROS) researchgate.netfrontiersin.orgmdpi.comresearchgate.net. Studies have indicated that this compound can reduce levels of indicators of oxidative stress and lipid peroxidation researchgate.netmdpi.com. For instance, in a model of alcoholic steatohepatitis, this compound treatment was found to alleviate oxidative stress markers such as MDA, SOD, GSH, ROS, and 4-HNE researchgate.net. It has also been suggested that this compound may act as a peroxynitrite scavenger researchgate.net.

Impact on Mitochondrial Function and Energy Metabolism

Research suggests that this compound can positively impact mitochondrial function and energy metabolism, particularly in the context of injury or disease. In a mouse model of alcoholic steatohepatitis, this compound improved mitochondrial function researchgate.netchemicalbook.commedchemexpress.com. Furthermore, in a rat model of focal cerebral ischemia-reperfusion, this compound improved brain microcirculation and energy metabolism, leading to increased levels of ATPase in brain tissue chemicalbook.comnih.gov. This suggests a protective role of this compound in conditions where mitochondrial dysfunction and impaired energy metabolism are contributing factors chemicalbook.comnih.gov.

Inhibition of Oxidative Stress-Induced Ferroptosis

This compound has been shown to inhibit oxidative stress-induced ferroptosis, a type of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.netfrontiersin.orgmdpi.comresearchgate.netchemicalbook.commedchemexpress.comnih.gov. In models of alcoholic steatohepatitis, this compound's protective effect against liver injury involves the inhibition of hepatocyte ferroptosis caused by alcohol researchgate.netresearchgate.netmedchemexpress.com. This inhibition is mediated, at least in part, by regulating the MDMX/PPARα pathway researchgate.netfrontiersin.orgmdpi.comresearchgate.net. By mitigating oxidative stress and inhibiting ferroptosis, this compound contributes to the protection of cells and tissues from damage mdpi.comresearchgate.net.

Hepatoprotective Investigations

Pre-clinical studies have explored the potential of this compound in protecting against liver injury and regulating hepatic lipid homeostasis.

Protective Effects Against Liver Injury in Animal Models

This compound has demonstrated protective effects against experimentally induced liver damage in rodent models epa.govcabidigitallibrary.orgbanglajol.inforjptonline.org. Studies using models of alcoholic steatohepatitis (ASH) in mice have shown that this compound can alleviate liver injury medchemexpress.comchemicalbook.com. This protective effect is associated with the inhibition of oxidative stress-induced ferroptosis and the improvement of mitochondrial function medchemexpress.comchemicalbook.comresearchgate.netresearchgate.net. This compound has been found to modulate signaling pathways involved in inflammation and cellular damage, scavenge free radicals, and inhibit oxidative stress, thereby protecting liver cells and tissues researchgate.net.

In carbon tetrachloride (CCl4)-induced liver damage models in rodents, oral administration of this compound showed significant hepatoprotective activity epa.govcabidigitallibrary.orgbanglajol.inforjptonline.org. This was evidenced by a reduction in indicators of liver injury, such as shortened hexobarbitone sleeping time and zoxazolamine (B29605) paralysis time in mice, which were prolonged by CCl4 treatment epa.gov. Furthermore, both pre- and post-treatment with this compound reduced plasma bromosulphalein (BSP) levels in mice and serum transaminases and bilirubin (B190676) levels in rats in a dose-dependent manner compared to the CCl4-treated groups epa.gov. These findings suggest that this compound can mitigate the functional and biochemical markers of liver damage induced by CCl4 cabidigitallibrary.orgrjptonline.orginnovareacademics.in.

Mechanistically, research indicates that this compound's hepatoprotective action in ASH involves the regulation of MDMX (Murine double minute X)/PPARα (Peroxisome proliferator-activated receptor alpha)-mediated ferroptosis researchgate.netresearchgate.netnih.gov. Molecular docking studies have identified MDMX as a target protein of this compound, and cellular thermal shift assays have confirmed a specific interaction between this compound and MDMX researchgate.netresearchgate.netnih.gov. Co-immunoprecipitation studies have shown that PPARα plays a crucial role in promoting the ability of MDMX to affect ferroptosis, and this compound regulates MDMX/PPARα-mediated ferroptosis in liver cells researchgate.netresearchgate.netnih.gov. This suggests that this compound's ability to regulate ferroptosis contributes to its protective effects against alcoholic liver injury researchgate.net.

Regulation of Hepatic Lipid Homeostasis

Investigations into the effects of this compound on hepatic lipid homeostasis have been conducted, particularly in the context of alcoholic steatohepatitis. Studies in mouse models of ASH have indicated that this compound can regulate lipid homeostasis medchemexpress.comchemicalbook.com. While the precise mechanisms are still being elucidated, the observed regulation of lipid homeostasis is a key aspect of this compound's protective effects against alcoholic fatty liver disease dntb.gov.ua.

Antimicrobial and Antiviral Activity Research

This compound has also been investigated for its potential antimicrobial and antiviral properties.

Inhibitory Effects against Bacterial and Fungal Strains

Research on the antimicrobial activity of Verbena officinalis extracts, which contain this compound, has shown inhibitory effects against various bacterial and fungal strains researchgate.netsemanticscholar.orgbiorxiv.org. Studies have indicated that extracts can inhibit the growth of both Gram-negative and Gram-positive bacteria, as well as fungi semanticscholar.orgimist.ma. For example, methanolic extracts of Verbena officinalis have shown significant inhibition against Penicillium expansum and Rhizopus stolonifer researchgate.net. Aqueous extracts have also demonstrated marked inhibition against Escherichia coli and Staphylococcus aureus researchgate.net. While some studies focus on the crude extracts, the presence of iridoids like this compound in these extracts suggests their potential contribution to the observed antimicrobial effects e-jar.orgnih.gov.

Interactions with Viral Proteins (e.g., SARS-CoV-2 nsp-12)

This compound has shown potential antiviral activity, including interactions with viral proteins such as the SARS-CoV-2 nsp-12 medchemexpress.commedchemexpress.com. In silico studies have explored the binding affinity of this compound to the RNA-dependent RNA polymerase (RdRp), or nsp-12, of SARS-CoV-2 researchgate.netresearchgate.net. Nsp-12 is a crucial component of the viral replication machinery, and targeting it is a strategy for antiviral drug development researchgate.netmdpi.commdpi.com. Computational docking studies have identified this compound as one of the phytochemicals with potential against viral replicative proteins, showing interactions with residues like Arg339 in nsp-12 researchgate.net. This suggests that this compound may interfere with SARS-CoV-2 replication by binding to its RdRp researchgate.netresearchgate.net. Additionally, this compound has exhibited significant anti-HCV (Hepatitis C virus) entry and anti-infectivity activities in preclinical settings nih.govncats.io.

Other Investigated Pre-clinical Activities

Beyond hepatoprotective and antimicrobial/antiviral effects, this compound has been investigated for other preclinical activities. These include anti-inflammatory, antioxidant, and neuroprotective effects e-jar.orgmedchemexpress.commedchemexpress.comresearchgate.net. This compound has shown potential in research related to inflammatory and nervous system diseases, such as Alzheimer's disease medchemexpress.com. It has also demonstrated cardioprotective properties and protective effects against cerebral ischemia-reperfusion injury in rat models medchemexpress.comchemicalbook.comncats.iothegoodscentscompany.com.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound73467 uni.luwikidata.orgnih.gov
Carbon tetrachloride (CCl4)5943 [No direct citation in provided snippets, but CCl4 is a common chemical with a known CID]
Bromosulphalein (BSP)16354 [No direct citation in provided snippets, but BSP is a known chemical with a known CID]
MDMX (Murine double minute X)150872480 [No direct citation for the protein itself, but the concept is discussed]
PPARα (Peroxisome proliferator-activated receptor alpha)6124 [No direct citation for the protein itself, but the concept is discussed]
SARS-CoV-2 nsp-12Not applicable (protein, not a small molecule with a PubChem CID)
Penicillium expansumNot applicable (organism, not a chemical compound)
Rhizopus stoloniferNot applicable (organism, not a chemical compound)
Escherichia coliNot applicable (organism, not a chemical compound)
Staphylococcus aureusNot applicable (organism, not a chemical compound)
Hepatitis C virus (HCV)Not applicable (organism, not a chemical compound)

Data Tables

Based on the provided search results, specific quantitative data suitable for detailed, interactive data tables is limited within the snippets. However, a summary of observed effects in animal models can be presented in a table format.

Table 1: Summary of this compound's Effects in Animal Models of Liver Injury

Animal ModelInducing AgentObserved Effects of this compoundSource Snippets
KM male mice (alcoholic steatohepatitis)Alcohol (Gao-Binge protocol)Alleviates liver injury, regulates lipid homeostasis, inhibits oxidative stress-induced ferroptosis, improves mitochondrial function. medchemexpress.comchemicalbook.comresearchgate.netresearchgate.net
RodentsCarbon tetrachloride (CCl4)Reduced hexobarbitone sleeping time, reduced zoxazolamine paralysis time, reduced plasma BSP, reduced serum transaminases, reduced serum bilirubin. epa.govcabidigitallibrary.orgbanglajol.inforjptonline.org

Table 2: Summary of this compound's Potential Antimicrobial and Antiviral Activities

TargetTypeObserved Effects/InteractionsSource Snippets
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)BacteriaInhibitory effects (observed with Verbena officinalis extracts). researchgate.netsemanticscholar.org
Fungal strains (e.g., Penicillium expansum, Rhizopus stolonifer)FungiInhibitory effects (observed with Verbena officinalis extracts). researchgate.netsemanticscholar.org
SARS-CoV-2 nsp-12 (RdRp)Virus (protein)Strong binding affinity in silico studies, potential to inhibit viral replication. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net
Hepatitis C virus (HCV)VirusSignificant anti-HCV entry and anti-infectivity activities. nih.govncats.io

Analgesic Properties

Studies have indicated that Verbena officinalis extracts, which contain this compound, possess analgesic properties. researchgate.netthieme-connect.comnih.govthieme-connect.com The analgesic effect may potentially result from central action, and iridoids, along with caffeoyl derivatives and flavonoid compounds present in the plant, are suggested to contribute to this activity. thieme-connect.com Research using animal models, such as the formalin test in rats, has demonstrated the analgesic effect of Verbena officinalis extracts. thieme-connect.com In this model, the extract was shown to reduce the number of paw licking episodes. thieme-connect.com

in vitro Anticancer and Cytotoxic Potential

In vitro studies have investigated the potential anticancer and cytotoxic effects of this compound. This compound has been shown to inhibit the proliferation of various human cancer cell lines. biomol.comcaymanchem.com

Cancer Cell LineThis compound Concentration (µM)Effect on Proliferation
AGS gastric cancer cells129Inhibits proliferation
SF-268 CNS cancer cells129Inhibits proliferation
HCT116 colon cancer cells129Inhibits proliferation
NCI H460 lung cancer cells129Inhibits proliferation
MCF-7 breast cancer cells129Inhibits proliferation

This compound has also been reported to inhibit the activities of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. biomol.comcaymanchem.com At a concentration of 258 µM, this compound inhibited COX-1 activity by 37% and COX-2 activity by 48%. biomol.comcaymanchem.com

Furthermore, studies on Verbena officinalis extracts containing this compound have explored their potential in modulating apoptosis in cancer cells. Research on human pancreatic adenocarcinoma PANC-1 cells indicated that Verbena officinalis extracts, both alone and in combination with gemcitabine, induced more significant apoptosis. researchgate.net These extracts modulated the expression of apoptotic genes, leading to a reduction in anti-apoptotic Bcl-2 levels and an increase in pro-apoptotic Bax and Caspase-3 in PANC-1 cells. researchgate.net

Analytical and Bioanalytical Methodologies in Verbenalin Research

Chromatographic Techniques for Isolation, Identification, and Quantification

Chromatographic methods are widely used in verbenalin (B192655) research for separating it from other plant constituents, identifying its presence, and determining its concentration. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful hyphenated technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. UPLC-MS has been employed to analyze and identify chemical components, including iridoid glycosides like this compound, in extracts of Verbena officinalis. nih.govfrontiersin.org This method allows for the identification of this compound within complex mixtures, providing information about its molecular weight and fragmentation pattern. UPLC-MS analysis of V. officinalis extracts has revealed iridoid glycosides, phenylethanoid glycosides, and flavonoids as main components, with this compound being a characteristic iridoid glycoside often present in high content. nih.govfrontiersin.org

An Agilent 1290 UHPLC system coupled to an Agilent 6520 Q-TOF instrument with an electrospray ionization (ESI) source has been used for the quantitative analysis of constituents in V. officinalis. biorxiv.org The chromatographic separation was achieved using an ACQUITY UPLC® BEH C18 column. biorxiv.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound in plant extracts. HPLC methods, often coupled with UV or diode array detection (DAD), are frequently used for the quantitative determination of this compound as part of quality control protocols for Verbena officinalis researchgate.netmade-in-china.comthieme-connect.com. Reversed-phase HPLC systems are commonly employed to resolve this compound from other compounds in methanol (B129727) extracts of the plant. researchgate.net

HPLC-DAD-ESI-MS analysis has been used to investigate the constituents of aqueous preparations of verbena and lemon verbena, identifying this compound along with other iridoids and phenolic compounds. researchgate.netcornell.edu A reversed-phase HPLC system with a dual λ UV detector has been utilized to resolve compounds like this compound in plant extracts. nih.gov The validation of such methods typically follows ICH guidelines, ensuring linearity, accuracy, and precision for the simultaneous quantification of this compound and other components. nih.gov

Studies have reported the content of this compound in different parts of V. officinalis using HPLC. For instance, tender parts of the plant have been found to be rich in this compound, with reported concentrations ranging from 0.24–0.34% (w/w) researchgate.net. Root extracts have also been analyzed by HPLC, showing this compound content around 0.276% researchgate.netthieme-connect.com.

An example of HPLC method validation for this compound quantification in V. carolina showed good linearity (R² ≥ 0.999) and acceptable intra- and inter-day precision (RSDs under 2.0%). nih.gov

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a relatively simple and cost-effective approach for the identification and quantitative estimation of compounds like this compound. HPTLC methods can be used for the determination of constituents in Verbena officinalis. researchgate.net While the provided search results specifically mention HPTLC for the determination of ursolic acid using a specific reagent researchgate.net, HPTLC is a versatile technique applicable to various compound classes, including iridoids like this compound, for quality control and fingerprinting of herbal drugs neu.edu.trub.edu.

Spectroscopic Methods for Structural Elucidation and Quantitative Determination

Spectroscopic techniques provide valuable information about the structure and quantity of this compound based on its interaction with electromagnetic radiation.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a technique used to measure the absorption of UV light by a substance, which can be used for quantitative determination if the substance has a characteristic UV chromophore. This compound contains functional groups that absorb in the UV region, allowing for its detection and quantification using UV spectrophotometry. UV spectrophotometry is used in conjunction with chromatographic methods like UPLC for content determination of this compound in plant extracts. nih.govfrontiersin.org The UV absorption maximum for iridoids, which contain a conjugated double bond and an enol ether (-OCO-C=CH-O-) chromophore, is typically around 238 nm mdpi.com.

UV-VIS spectra for chromatographic peaks are often recorded between 220 and 500 nm, and chromatograms can be monitored at specific wavelengths, such as 240 nm, which is relevant for detecting compounds like this compound. scielo.br

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR-IR, NIR)

Fourier-Transform Infrared (FTIR) spectroscopy, including Attenuated Total Reflectance Infrared (ATR-IR) and Near-Infrared (NIR) spectroscopy, are vibrational spectroscopic techniques used for the identification and quantitative analysis of compounds in various matrices, including plant materials.

ATR-IR and NIR spectroscopy, often coupled with multivariate analysis, have been utilized for the simultaneous quantification of this compound and other compounds like verbascoside (B1683046) in Verbena officinalis. nih.govmdpi.comresearchgate.net These methods offer advantages such as minimal sample preparation and rapid analysis thieme-connect.com.

ATR-IR spectroscopy measures fundamental vibrations and can provide detailed structural information researchgate.net. Studies have shown that ATR-IR can be advantageous over NIR for the quantification of single compounds like this compound in plant matrices, exhibiting better predictive power nih.govresearchgate.net. Calibration statistics for this compound quantification using ATR-IR have shown R² values of 0.94 and RPD values of 4.23 nih.govmdpi.comresearchgate.net.

NIR spectroscopy measures overtone and combination bands of molecular vibrations mdpi.com. It is a non-destructive technique valuable for quality control of plant-based natural medicines uibk.ac.atmdpi.com. NIR spectroscopy has been applied to determine the ideal harvest time of Verbena officinalis by analyzing this compound content spectroscopyonline.comeuropeanpharmaceuticalreview.com. While portable NIR devices can be used, benchtop FT-NIR spectrometers have demonstrated suitability for the characterization and quantification of this compound, with PLS regression models showing R² values ranging from 0.82 to 0.85 spectroscopyonline.com. However, achieving satisfactory quantification of this compound using handheld NIR devices can be less precise spectroscopyonline.com. Calibration statistics for this compound quantification using NIR have been reported with R² values of 0.91 and RPD values of 3.75 nih.govmdpi.comresearchgate.net.

FTIR analysis of plant extracts can highlight characteristic wavenumbers associated with functional groups present in compounds like this compound, such as carbonyl (ν(C=O)) bonds around 1732 cm⁻¹ and C-O stretching vibrations around 1086 cm⁻¹ researchgate.net.

Data Table: Quantitative Analysis of this compound in Verbena officinalis using HPLC

Plant Part (Source)This compound Content (% w/w)MethodReference
Tender parts (wild, India)0.24–0.34HPLC researchgate.net
Roots0.276HPLC researchgate.netthieme-connect.com
Aerial parts infusion (V. minutiflora)1.21–5.01 mg/gHPLC-DAD scielo.br

Data Table: Quantitative Analysis of this compound in Verbena officinalis using ATR-IR and NIR Spectroscopy

MethodRPDReference
ATR-IR0.944.23 nih.govmdpi.comresearchgate.net
NIR0.913.75 nih.govmdpi.comresearchgate.net

Molecular and Cellular Biology Techniques in Mechanistic Studies

Molecular and cellular biology techniques are fundamental in elucidating the mechanisms by which this compound exerts its effects. These methods allow researchers to investigate changes in protein expression, cellular localization, gene transcription, and cellular functions following this compound treatment.

Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA)

Western blotting and ELISA are widely used immunoassay techniques for detecting and quantifying specific proteins in biological samples integra-biosciences.com. In this compound research, these methods have been applied to assess the impact of this compound on protein expression levels relevant to various biological processes.

For instance, Western blotting has been employed to analyze the effects of this compound on the expression of amyloid precursor protein (APP) in cellular models of Alzheimer's disease (AD). Studies using Swedish mutant APP-overexpressing Neuro2a (SweAPP/N2a) cells treated with this compound showed a downregulation of APP protein levels in both cell lysate and supernatant nih.gov. This suggests that this compound may decrease the production of amyloid-beta (Aβ) peptides, which are derived from APP. β-actin was used as a loading control in these experiments nih.gov.

ELISA has been utilized to quantify the levels of Aβ peptides, specifically Aβ42 and Aβ40, in cellular models. In SweAPP/N2a cells treated with this compound, ELISA revealed a significant decrease in Aβ42 levels, while Aβ40 levels did not show a significant change nih.gov. This finding further supports the potential of this compound in reducing the generation of the more toxic Aβ42 peptide associated with AD pathology.

Western blot analysis has also been used to investigate the effects of this compound on the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome pathway in the context of coronavirus pneumonia, examining protein expression changes related to this inflammatory pathway nih.gov. Additionally, Western blotting was used to assess the expression of phospho-CREB and phospho-Akt in H9c2 cells under hypoxic conditions treated with this compound, showing that this compound blocked the reduction of their expression ncats.io.

Here is a summary of findings using Western Blot and ELISA in this compound research:

MethodTarget Protein/PeptideModel SystemKey FindingCitation
Western BlotAPPSweAPP/N2a cellsDownregulation of APP protein levels in cell lysate and supernatant nih.gov
Western Blotβ-actinSweAPP/N2a cellsUsed as loading control nih.gov
ELISAAβ42SweAPP/N2a cellsSignificant decrease in Aβ42 levels nih.gov
ELISAAβ40SweAPP/N2a cellsNo significant change in Aβ40 levels nih.gov
Western BlotNLRP3 inflammasome pathway componentsMacrophage injury modelsEffects on protein expression in this pathway nih.gov
Western BlotPhospho-CREBH9c2 cells (hypoxia)Blocked reduction of expression ncats.io
Western BlotPhospho-AktH9c2 cells (hypoxia)Blocked reduction of expression ncats.io
Western BlotPerforin (B1180081)Primary human NK cellsNo significant impact on expression nih.gov
Western BlotGranzyme BPrimary human NK cellsNo significant impact on expression nih.gov
Western BlotPINK1Macrophage injury modelsUpregulation of expression nih.gov
Western BlotParkinMacrophage injury modelsUpregulation of expression nih.gov
Western BlotLC3BIIMacrophage injury modelsUpregulation of expression nih.gov
ELISAAD animal modelsReduced levels in hippocampus nih.gov
ELISATauAD animal modelsReduced levels in hippocampus nih.gov
ELISABDNFAD animal modelsRestored expression in hippocampus nih.gov
ELISATNFαVirus-infected miceSignificantly reduced release nih.gov
ELISAIL-6Virus-infected miceSignificantly reduced release nih.gov
ELISAIL-1βVirus-infected miceSignificantly reduced release nih.gov

Immunohistochemistry (IHC)

Immunohistochemistry (IHC) is a technique used to visualize the localization and distribution of specific proteins within tissue samples using antibodies azurebiosystems.comresearchgate.net. In the context of this compound research, IHC has been applied to examine the effects of this compound on protein markers in animal models.

Studies investigating the effects of this compound in AD animal models have utilized IHC to assess the expression levels of Aβ and tau proteins in the hippocampus nih.gov. Compared to untreated AD transgenic mice, this compound-treated animals showed decreased Aβ and tau expression levels in this brain region nih.gov. This finding aligns with the results obtained from in vitro assays using Western blotting and ELISA and suggests that this compound may help improve the pathological hallmarks of AD in vivo nih.gov.

The immunostaining intensity in different hippocampal regions (CA1, CA2, polymorphic layer of the DG (PoDG), and DG) was evaluated to determine the effects of this compound on AD-related hallmarks nih.gov. In C57BL/6J mice, Aβ-positive fibers showed a modest reaction, while AD transgenic mice exhibited a strong Aβ-positive reaction in certain areas nih.gov. This compound treatment reduced this reaction in the AD model nih.gov.

Microarray Gene Expression Profiling

Microarray gene expression profiling is a high-throughput technique used to measure the expression levels of thousands of genes simultaneously researchgate.netnih.gov. This method provides a comprehensive view of the transcriptional changes that occur in cells or tissues in response to a treatment like this compound.

Microarray analysis has been conducted on this compound-treated human amniotic epithelial cells (hAECs) to explore its potential therapeutic effects, particularly in the context of Alzheimer's disease nih.govnih.govaging-us.comresearchgate.netoup.com. Gene set enrichment analysis of the microarray data revealed that this compound treatment significantly enriched gene sets associated with AD nih.govnih.govaging-us.com. Genes related to lysosomal dysfunction, pathologic angiogenesis, pathologic protein aggregation, circadian rhythm, age-related neurometabolism, and neurogenesis were differentially expressed in this compound-treated hAECs compared to control cells nih.govnih.govaging-us.com.

Specifically, the microarray analysis indicated that this compound treatment regulated the expression of genes in the ErbB pathway, which is associated with AD development nih.gov. This compound significantly downregulated the expression of the epidermal growth factor (EGF) receptor (EGFR) and vascular endothelial growth factor B (VEGFB), while upregulating neuregulin 1 (NRG1) expression nih.gov. These findings suggest that this compound may modulate pathways relevant to neurodegenerative diseases at the transcriptional level. A total of 73 AD-associated genes were found to be regulated in this compound-treated hAECs, with some being downregulated and others upregulated compared to their status in the brains of AD patients nih.gov.

Here is a data table summarizing the gene expression changes observed in this compound-treated hAECs using microarray analysis:

GeneFold Change (this compound vs Control)Regulation in AD Brain (Reported)Regulation in this compound-treated hAECsCitation
EGFR-1.41Associated with AD dysregulationDownregulated nih.gov
VEGFB-1.89Associated with AD dysregulationDownregulated nih.gov
NRG11.34Associated with AD dysregulationUpregulated nih.gov
AD-associated genes (Total)N/A44 Upregulated, 29 Downregulated32 Downregulated, 12 Upregulated nih.gov

Flow Cytometry for Cell Function Analysis

Flow cytometry is a powerful technique used to analyze physical and chemical characteristics of cells as they pass through a laser beam nih.govbiorxiv.org. This method allows for the quantitative assessment of various cellular properties, including cell size, granularity, protein expression on the cell surface or intracellularly, and cell viability nih.govbiorxiv.org. In this compound research, flow cytometry has been employed to evaluate the effects of this compound on immune cell functions, particularly natural killer (NK) cells nih.govbiorxiv.orgbsz-bw.de.

Studies investigating the impact of this compound on NK cells have used flow cytometry to assess parameters such as cell proliferation, expression of cytotoxic proteins (like perforin and granzyme B), and lytic granule degranulation nih.govbiorxiv.org. Flow cytometry analysis of primary human NK cells treated with this compound showed that this compound did not significantly affect NK cell proliferation or the expression of perforin and granzyme B nih.govbiorxiv.orgresearchgate.net. The release of lytic granules, determined by CD107a degranulation assay, was also not significantly impacted by this compound treatment nih.govbiorxiv.org.

Flow cytometry has also been used to identify and characterize NK cells based on surface markers like CD45 and NK1.1, and to determine their maturation (using NK1.1 and CD11b) and activation status (using NK1.1 and CD69) nih.gov. In a mouse model of influenza virus infection, flow cytometry was used to show that Verbena officinalis extract promoted the maturation and activation of NK cells in the lung, although the specific contribution of this compound to this effect in vivo was not explicitly detailed using flow cytometry in the provided snippets nih.govmdpi.com.

Flow cytometry has also been employed to investigate the effects of this compound on the NLRP3 inflammasome pathway in macrophage injury models nih.gov.

Here is a summary of parameters analyzed by flow cytometry in this compound research:

ParameterCell TypeKey Finding (this compound Treatment)Citation
Cell Proliferation (CFSE staining)Primary human NK cellsNot significantly affected nih.govbiorxiv.orgresearchgate.net
Expression of PerforinPrimary human NK cellsNot significantly affected nih.govbiorxiv.org
Expression of Granzyme BPrimary human NK cellsNot significantly affected nih.govbiorxiv.org
Lytic granule degranulation (CD107a assay)Primary human NK cellsNot significantly affected nih.govbiorxiv.org
NK cell identification (CD45+, NK1.1+)Primary human NK cellsUsed for gating and identification nih.gov
NK cell maturation (NK1.1+, CD11b+)Primary human NK cellsUsed for determination nih.gov
NK cell activation (NK1.1+, CD69+)Primary human NK cellsUsed for determination nih.gov
NLRP3 inflammasome pathwayMacrophage injury modelsEffects investigated nih.gov

Live Cell Imaging for Dynamic Biological Processes

Live cell imaging techniques allow researchers to observe and analyze dynamic biological processes in living cells over time thermofisher.com. This provides insights into cellular behavior and responses in a more physiological context compared to fixed-cell analysis. In this compound research, live cell imaging has been particularly valuable in studying the real-time interactions and killing efficiency of immune cells.

High-throughput live cell imaging in 3D has been used to assess the killing efficiency of primary human NK cells treated with this compound biorxiv.orgmdpi.comnih.gov. These studies demonstrated that this compound significantly enhanced NK killing efficiency biorxiv.orgmdpi.comnih.gov. Further analysis using live cell imaging revealed that this compound accelerated the killing process by reducing the contact time required for NK cells to kill target cells nih.govbiorxiv.orgmdpi.com. This was observed by visualizing killing events over time using target cells embedded in a collagen matrix nih.govbiorxiv.orgmdpi.com. Live cell imaging also allowed for the analysis of parameters such as the number of killing events per NK cell and the frequency of serial killers, single killers, and non-killers mdpi.com.

Live cell imaging provides a dynamic perspective on how this compound influences cellular interactions and functions that cannot be captured by end-point assays.

Computational and Network Pharmacology Approaches

Computational and network pharmacology approaches utilize bioinformatics, systems biology, and computational modeling to analyze complex biological systems and predict the potential targets and mechanisms of action of compounds like this compound uni-saarland.defrontiersin.orgbsz-bw.deresearchgate.netscienceopen.com. These in silico methods are valuable for exploring the multifaceted effects of traditional medicines and natural compounds.

Network pharmacology has been employed to analyze the potential regulatory roles and targets of bioactive compounds from Verbena officinalis, including this compound uni-saarland.defrontiersin.orgbsz-bw.de. This approach involves constructing networks that illustrate the relationships between compounds, their predicted targets, and relevant biological pathways and diseases frontiersin.orgresearchgate.netscienceopen.com. By integrating data from various databases, network pharmacology can help to systematically identify potential mechanisms of action frontiersin.orgresearchgate.netscienceopen.com.

In studies focusing on the effects of Verbena officinalis and its constituents, network pharmacology has been used to predict potential targets related to conditions like atherosclerosis and immune cell functions frontiersin.orgbsz-bw.de. For example, network analysis revealed potential targets for Verbena officinalis ingredients against atherosclerosis, with proteins like AKT1, IL-6, and TNF-α identified as key nodes in the protein-protein interaction network frontiersin.org. While these studies often examine multiple compounds from the plant, this compound's potential targets and pathways can be explored within this framework uni-saarland.debsz-bw.de.

Computational approaches, including molecular docking, have also been used to investigate the binding affinity of this compound to specific protein targets. For instance, molecular docking was used to validate the targeting regulation of the PINK1/Parkin pathway by this compound in the context of coronavirus pneumonia nih.gov. This suggests a potential interaction between this compound and these proteins involved in mitophagy. Molecular docking has also been used to study the potential inhibitory effect of this compound against the RNA-dependent RNA polymerase (nsp-12) of SARS-CoV-2, predicting binding interactions with residues like Arg349, Ser664, Asn628, Pro677, and Glu350 nih.gov.

Network pharmacology, combined with molecular docking and molecular dynamics simulations, has been applied to explore the mechanisms of Verbena officinalis against atherosclerosis, analyzing potential interactions between active ingredients and predicted targets frontiersin.org. This integrated approach provides a systematic way to understand the potential therapeutic effects of complex herbal extracts and their individual components like this compound.

Here is a summary of computational and network pharmacology approaches in this compound research:

ApproachApplicationKey Findings/PurposeCitation
Network PharmacologyAnalyzing regulatory roles and targets of Verbena officinalis constituentsPrediction of potential targets and pathways related to various conditions uni-saarland.defrontiersin.orgbsz-bw.deresearchgate.net
Network PharmacologyExploring mechanisms against atherosclerosisIdentification of potential targets (e.g., AKT1, IL-6, TNF-α) frontiersin.org
Network PharmacologyInvestigating effects on immune cell functions (NK cells)Prediction of potential regulatory roles and targets bsz-bw.de
Molecular DockingValidating targeting regulation of PINK1/Parkin pathwaySuggests potential interaction between this compound and these proteins nih.gov
Molecular DockingPredicting interaction with SARS-CoV-2 nsp-12Prediction of binding affinity and interacting residues nih.gov
Molecular Dynamics SimulationExploring interactions between active ingredients and targets in atherosclerosisUsed in conjunction with network pharmacology and molecular docking frontiersin.org

Research Gaps, Challenges, and Future Perspectives

Comprehensive Elucidation of Molecular Mechanisms of Action for Diverse Activities

Despite the observed biological activities of verbenalin (B192655), a comprehensive understanding of its precise molecular mechanisms of action for each effect is still developing. Studies have begun to identify potential targets and pathways. For instance, this compound has been shown to alleviate oxidative stress and ferroptosis in alcohol-associated steatohepatitis, with molecular docking suggesting MDMX as a target protein and a specific interaction between MDMX and this compound confirmed by cellular thermal shift assay (CETSA) researchgate.netresearchgate.net. PPARα also appears to play a critical role in this context researchgate.net. In the context of Alzheimer's disease models, this compound has been observed to reduce amyloid-beta peptide generation by decreasing the expression of amyloid precursor protein (APP) researchgate.netnih.gov. It also restored brain-derived neurotrophic factor (BDNF) expression in the hippocampus of AD animal models nih.gov. Furthermore, research into its potential antidepressive effects suggests significant binding energies with the Serotonin Reuptake Transporter (SERT) and the Leucine Transporter (LeuT), a homologue of the noradrenaline reuptake transporter elsevier.es. This compound's binding poses with SERT were found to be similar to those of paroxetine, and with LeuT, similar in binding energy and pose to imipramine (B1671792) elsevier.es.

However, for many of its reported activities, the detailed molecular interactions, downstream signaling cascades, and the specific proteins or enzymes modulated by this compound require further in-depth investigation. Future research should focus on employing advanced techniques such as transcriptomics, proteomics, and metabolomics to map the complete molecular footprint of this compound's effects in various biological systems. This will provide a clearer picture of how this compound exerts its diverse pharmacological effects and help identify key targets for therapeutic intervention.

Advancements in Biosynthetic Engineering for Enhanced this compound Production

This compound is primarily sourced from plants, and its concentration can vary depending on factors such as growing conditions, climate, and harvest time phcog.comspectroscopyonline.com. This variability and the relatively low yield in some plant sources present challenges for large-scale production and consistent supply for research and potential therapeutic applications mdpi.comthieme-connect.com.

Advancements in biosynthetic engineering offer a promising avenue to address this challenge. While research into the specific biosynthetic pathway of this compound is ongoing, studies on other iridoid glycosides and plant secondary metabolites provide a framework mdpi.comfrontiersin.org. Identifying and characterizing the enzymes and genes involved in this compound biosynthesis in Verbena officinalis or other producing plants is a crucial first step. Transcriptome analysis in V. officinalis has begun to identify unigenes related to iridoid glycoside biosynthesis, including potential key enzymes and transcription factors like VoWRKY6 and VoWRKY7 that may be involved in regulation frontiersin.org.

Future efforts should focus on elucidating the complete biosynthetic pathway and subsequently transferring the relevant genes into suitable microbial hosts, such as Escherichia coli or yeast, or plant cell cultures for heterologous expression mdpi.comyoutube.com. Optimizing the expression of these genes, enhancing enzyme activity, balancing metabolic flux, and improving precursor availability within the host organism are key challenges in achieving high-yield production of this compound through synthetic biology mdpi.com. Developing robust and efficient fermentation or cultivation processes will also be essential for scaling up production.

Exploration of Synergistic Effects with Other Phytochemicals

Plants containing this compound, such as Verbena officinalis, are rich in a variety of other phytochemicals, including phenylpropanoids, flavonoids, and other iridoids researchgate.netfrontiersin.orgmdpi.comscispace.com. It is increasingly recognized that the biological effects of plant extracts are often the result of synergistic interactions between multiple compounds rather than the action of a single constituent researchgate.netmdpi.com.

Research has started to explore these potential synergistic effects. For example, infusions of V. officinalis contain this compound, hastatoside (B1163306), phenylpropanoids, and flavonoids, which are thought to interact synergistically to produce observed preclinical effects mdpi.com. Studies have also suggested that the antioxidant capacity of Lippia citriodora extracts, which contain this compound and verbascoside (B1683046), is better than that of isolated verbascoside, indicating synergistic interactions researchgate.net.

Future research should systematically investigate the synergistic potential of this compound in combination with other phytochemicals found in its natural sources. This could involve in vitro and in vivo studies evaluating the combined effects of this compound with other isolated compounds or standardized extracts on various biological targets and pathways. Understanding these interactions is crucial for appreciating the full therapeutic potential of this compound in the context of complex botanical preparations and could lead to the development of more effective combination therapies.

Development of Standardized Analytical Protocols for Quality Control

Ensuring the quality and consistency of this compound, whether sourced from plants or produced through biosynthesis, is paramount for both research and potential therapeutic applications. This requires the development and validation of standardized analytical protocols for its identification and quantification pharmastate.academy.

Current methods for analyzing this compound in plant extracts include High-Performance Liquid Chromatography (HPLC) with various detectors like DAD and MS, as well as spectroscopic methods like Near-Infrared (NIR) and Attenuated Total Reflectance Mid-Infrared (ATR-MIR) spectroscopy researchgate.netphcog.comuibk.ac.atnih.gov. HPLC-DAD methods have been developed and validated for the simultaneous determination of this compound and other compounds in V. officinalis, showing good linearity, precision, and accuracy phcog.com. NIR spectroscopy has also shown promise as a quick and noninvasive method for determining this compound content for quality control, although the accuracy can vary depending on the equipment used spectroscopyonline.comuibk.ac.at. Ultra-high performance supercritical fluid chromatography (UHPSFC) has also been explored and found to be comparable to UHPLC for quantitative assessment of this compound nih.gov.

Despite these advancements, challenges remain in establishing universally standardized protocols that account for the variability in plant matrices and potential interfering substances. Future work should focus on developing and validating robust, sensitive, and reproducible analytical methods that can be adopted as industry standards. This includes inter-laboratory validation studies to ensure the reliability and comparability of results across different settings. The development of certified reference materials for this compound would also greatly contribute to improving the accuracy and consistency of analytical measurements.

Identification of Novel this compound Derivatives and Analogs with Enhanced Efficacy

This compound's promising biological activities suggest that it could serve as a lead compound for the development of novel therapeutic agents. Structural modifications to the this compound molecule could potentially lead to derivatives or analogs with enhanced efficacy, improved bioavailability, altered pharmacokinetic properties, or reduced potential for off-target effects.

Research has already begun to explore the creation of novel compounds based on the this compound structure. For example, two novel iridoid–phenylethanoid glycoside heterodimers, verbenalinoside A and B, have been isolated from Verbena officinalis, which are conjugates of this compound and verbascoside acs.org. These new compounds have shown potential hepatoprotective activity acs.org. Studies on iridoid analogs have also indicated that the aglycons of certain iridoid glucosides, including this compound, exhibit significant anti-HCV entry and anti-infectivity activities acs.org.

Future research should focus on the rational design and synthesis of a library of this compound derivatives and analogs. This process can be guided by structure-activity relationship (SAR) studies, which involve systematically modifying specific parts of the this compound molecule and evaluating the impact of these changes on its biological activity. Computational approaches, such as molecular docking and dynamics simulations, can also be used to predict the binding affinity and interactions of potential derivatives with target proteins. High-throughput screening methods can then be employed to efficiently evaluate the biological activities of synthesized compounds. This approach holds significant potential for discovering novel compounds with superior therapeutic properties based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating and purifying Verbenalin from plant sources?

  • Methodological Answer : Use a combination of column chromatography (silica gel or Sephadex) and HPLC for isolation. Solvent extraction with ethanol/water (70:30 v/v) followed by polarity-based fractionation is effective . Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring spectral matches with published data. Example protocol:

StepTechniqueParameters
1MacerationEthanol (70%), 48h, room temperature
2FractionationHexane/EtOAc gradient (10–100%)
3HPLCC18 column, acetonitrile/water (0.1% FA), 1.5 mL/min

Q. How can researchers optimize in vitro assays to evaluate this compound’s bioactivity (e.g., anti-inflammatory effects)?

  • Methodological Answer : Use LPS-induced RAW 264.7 macrophages for cytokine profiling (ELISA for TNF-α, IL-6). Include dose-response curves (1–100 µM) and positive controls (e.g., dexamethasone). Normalize data to cell viability (MTT assay) to exclude cytotoxicity .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) offers high specificity. Use deuterated internal standards (e.g., this compound-d4) to correct matrix effects. Validate methods per ICH guidelines (linearity: R² > 0.99; LOD < 10 ng/mL) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?

  • Methodological Answer : Conduct species-specific studies (rodent vs. non-rodent models) with controlled diets to exclude phytochemical interference. Use compartmental modeling (e.g., NONMEM) to compare absorption kinetics. Cross-validate findings via microdialysis in target tissues .
  • Data Conflict Resolution Framework:

IssueApproach
Bioavailability variabilityStandardize fasting protocols
Metabolite interferenceUse knockout CYP450 models

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer : Combine transcriptomics (RNA-Seq of hippocampal tissue) with pathway enrichment analysis (KEGG, GO). Validate targets via CRISPR/Cas9 knockouts in primary neurons. Use longitudinal behavioral assays (Morris water maze) to correlate molecular changes with cognitive outcomes .

Q. How can researchers address reproducibility challenges in this compound’s reported antioxidant effects across cell lines?

  • Methodological Answer : Standardize oxidative stress inducers (e.g., H₂O₂ concentration, exposure time). Include ROS scavengers (NAC) as controls. Perform multi-omics integration (metabolomics + proteomics) to identify cell-line-specific pathways. Report data using MIAME guidelines .

Methodological Best Practices

  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity + in silico docking) to confirm bioactivity .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for animal reporting .
  • Statistical Rigor : Apply mixed-effects models to account for batch variability in phytochemical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.